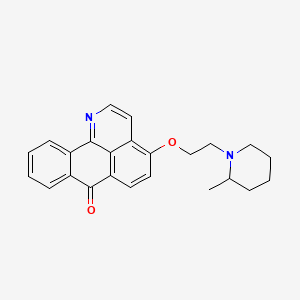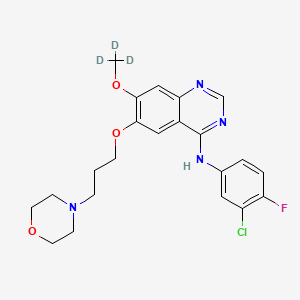
Holomycin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holomycin-d3 is a deuterated derivative of holomycin, a member of the dithiolopyrrolone class of secondary metabolites. Holomycin is produced by various Streptomyces species and is known for its broad-spectrum antibiotic properties. The compound contains a chromophore formed by two heterocycles, one of which carries a disulfide bridge . This compound is used primarily in scientific research to study the properties and mechanisms of holomycin with the added benefit of deuterium labeling for enhanced analytical precision .
Vorbereitungsmethoden
Holomycin is synthesized through a series of enzymatic reactions involving a cysteine-activating non-ribosomal peptide synthetase, followed by four reduction steps by different flavoproteins. The intermediate is cyclized by a thiol oxidase and modified by acylation . Industrial production methods for holomycin-d3 involve the incorporation of deuterium during the synthesis process, which can be achieved through the use of deuterated reagents and solvents .
Analyse Chemischer Reaktionen
Holomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of holomycin can lead to the formation of deacetylated derivatives .
Wissenschaftliche Forschungsanwendungen
Holomycin-d3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antibiotic action and resistance. In biology, it serves as a tool to investigate the interactions between antibiotics and bacterial cells. In medicine, this compound is explored for its potential antitumor properties and its ability to inhibit RNA synthesis . Additionally, it is used in industrial research to develop new antibiotics and hybrid compounds with improved activity and reduced toxicity .
Wirkmechanismus
Holomycin exerts its effects by disrupting bacterial metal homeostasis. It is reductively activated within the cell, where it chelates zinc with high affinity. This chelation inhibits zinc-dependent metalloenzymes, such as class II fructose bisphosphate aldolase and metallo-β-lactamases, which are crucial for bacterial metabolism and antibiotic resistance . The ene-dithiol group of holomycin enables high-affinity metal binding, making it an effective intracellular metallophore .
Vergleich Mit ähnlichen Verbindungen
Holomycin is part of the dithiolopyrrolone family, which includes compounds like thiolutin and aureothricin. These compounds share a similar bicyclic core structure containing a disulfide bridge, which is crucial for their biological activity . holomycin is unique in its ability to chelate metals and disrupt metal homeostasis within bacterial cells . This property distinguishes it from other dithiolopyrrolones, which may have different modes of action and target different molecular pathways .
Similar Compounds
- Thiolutin
- Aureothricin
- Xenorhabdins
- Thiomarinols
Holomycin-d3, with its unique properties and applications, continues to be a valuable compound in scientific research, offering insights into antibiotic mechanisms and potential therapeutic uses.
Eigenschaften
Molekularformel |
C7H6N2O2S2 |
|---|---|
Molekulargewicht |
217.3 g/mol |
IUPAC-Name |
2,2,2-trideuterio-N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide |
InChI |
InChI=1S/C7H6N2O2S2/c1-3(10)8-5-6-4(2-12-13-6)9-7(5)11/h2H,1H3,(H,8,10)(H,9,11)/i1D3 |
InChI-Schlüssel |
HBUNPJGMNVQSBX-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)NC1=C2C(=CSS2)NC1=O |
Kanonische SMILES |
CC(=O)NC1=C2C(=CSS2)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)











